![molecular formula C19H19IN2O B1667574 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide CAS No. 93841-50-0](/img/structure/B1667574.png)
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APSR-IN-8 is a first-in-class inhibitor of APS reductase (APSR), which is a critical enzyme in the assimilation of sulfate for the biosynthesis of cysteine and other essential sulfur-containing molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Applications
- Synthesis for Antitumor Derivatives : A study by Jasztold-Howorko et al. (1994) demonstrated the synthesis of 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide derivatives, showing high cytotoxicity in cultured L1210 and colon 38 cells, and good antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
- Development of 1-Functionalized Derivatives : Rivalle and Bisagni (1994) synthesized derivatives through transformations involving methoxyellipticine N-oxides, leading to cytotoxic 1-carboxamidoellipticines (Rivalle & Bisagni, 1994).
- Synthesis for Cytotoxicity Testing : Modi et al. (1990) prepared various 6H-pyrido[4,3-b]carbazoles for cytotoxicity testing in human lung cancer cells (Modi et al., 1990).
Synthesis Techniques and Transformations
- Friedel–Crafts Cyclodehydration Synthesis : Ramkumar et al. (2014) reported a synthesis approach for pyrido[4,3-b]carbazole alkaloids, including 9-methoxyellipticine, using a Friedel–Crafts cyclodehydration method (Ramkumar et al., 2014).
- In Vitro Anticancer Activity : Jasztold-Howorko et al. (2013) synthesized and tested 1-substituted pyrido[4,3-b]carbazole derivatives for anticancer activity, with compound 9 showing strong activity against various cancer cell lines (Jasztold-Howorko et al., 2013).
Biological Testing and Tuberculosis Inhibition
- Testing Against Mycobacterium tuberculosis : Schmidt et al. (2018) synthesized derivatives of pyrido[4,3-b]carbazole and found that 9-methoxyolivacine significantly inhibited Mycobacterium tuberculosis (Schmidt et al., 2018).
Antitumor Properties and Synthesis
- Antitumor Amino-Substituted Derivatives : Rivalle et al. (1983) conducted modifications on ellipticine analogs, including 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole, to study their antitumor properties (Rivalle et al., 1983).
- Methyl Substitutions in Antitumor Drugs : Léon et al. (1987) studied the impact of methyl substitutions in dimeric antitumor drugs, including pyridocarbazole derivatives (Léon et al., 1987).
- Cytotoxic Activity of Derivatives : Jasztold-Howorko et al. (2005) synthesized 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3‐b]carbazole derivatives, demonstrating cytotoxic activity against lung cancer cell lines (Jasztold-Howorko et al., 2005).
Eigenschaften
CAS-Nummer |
93841-50-0 |
|---|---|
Produktname |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide |
Molekularformel |
C19H19IN2O |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H18N2O.HI/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;/h5-10H,1-4H3;1H |
InChI-Schlüssel |
UMHIZUSDRRRZIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Kanonische SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
93841-50-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
70173-20-5 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC155693; NSC 155693; NSC-155693; APSR IN-8; APSR-IN 8; APSR-IN-8; APSR IN 8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)
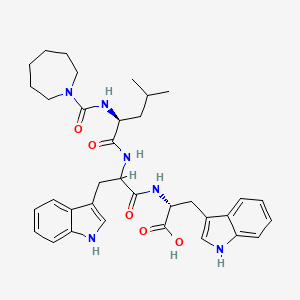
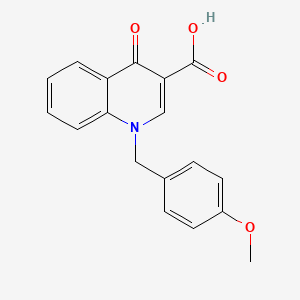
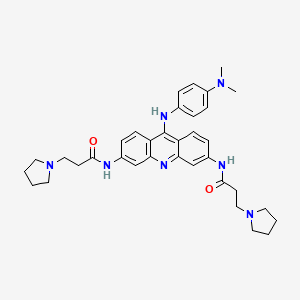
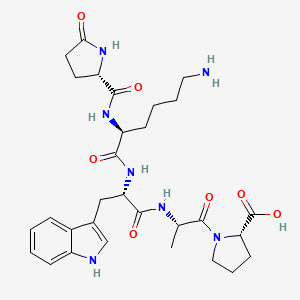
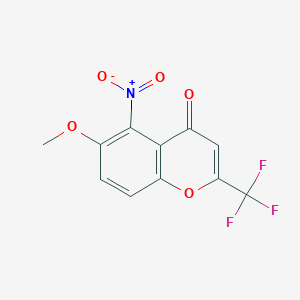
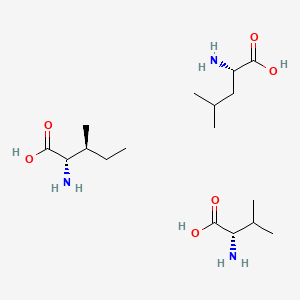
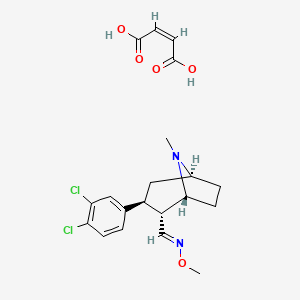
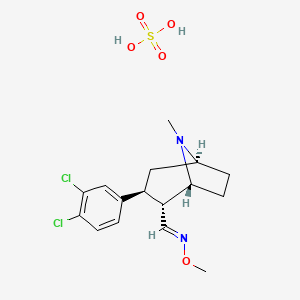
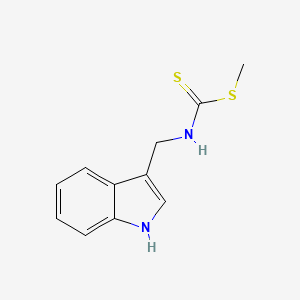
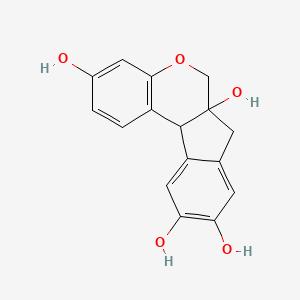
![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)